molecular formula C₂₁H₂₀ClNO₅ B1142178 (R,R)-Asenapine Maleate CAS No. 135883-16-8

(R,R)-Asenapine Maleate

Cat. No.: B1142178
CAS No.: 135883-16-8
M. Wt: 401.84
InChI Key:
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Description

(R,R)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt of asenapine, which is an atypical antipsychotic agent. The compound is known for its high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:

    Chiral Resolution: The separation of the (R,R)-enantiomer from the racemic mixture.

    Formation of Maleate Salt: The (R,R)-Asenapine is reacted with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production typically involves large-scale chiral resolution techniques and the subsequent formation of the maleate salt under controlled conditions to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, altering the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products of these reactions include various derivatives of this compound, which may have different pharmacological profiles.

Scientific Research Applications

(R,R)-Asenapine Maleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its interactions with neurotransmitter receptors and its effects on neuronal signaling.

    Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.

    Industry: Utilized in the development of new antipsychotic medications and formulations.

Mechanism of Action

The mechanism of action of (R,R)-Asenapine Maleate involves its high affinity for various neurotransmitter receptors, including:

    Serotonin Receptors (5-HT2A, 5-HT2C): Inhibition of these receptors contributes to its antipsychotic effects.

    Dopamine Receptors (D2): Modulation of dopamine receptors helps in managing symptoms of schizophrenia and bipolar disorder.

    Adrenergic Receptors (α1, α2): Interaction with these receptors affects mood and cognitive functions.

The compound’s effects are mediated through complex pathways involving neurotransmitter release and receptor modulation.

Comparison with Similar Compounds

    Olanzapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.

    Risperidone: Shares some pharmacological properties but differs in its receptor affinity and clinical applications.

    Quetiapine: Used for similar indications but has a distinct mechanism of action and side effect profile.

Uniqueness: (R,R)-Asenapine Maleate is unique due to its specific chiral form, which contributes to its distinct pharmacological properties and therapeutic effects. Its high affinity for multiple neurotransmitter receptors sets it apart from other antipsychotic agents.

Properties

CAS No.

135883-16-8

Molecular Formula

C₂₁H₂₀ClNO₅

Molecular Weight

401.84

Synonyms

(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate;  trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; 

Origin of Product

United States

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